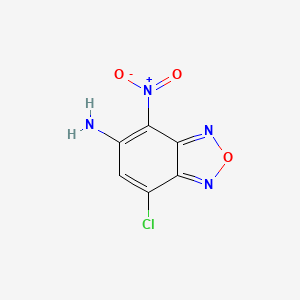

7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN4O3/c7-2-1-3(8)6(11(12)13)5-4(2)9-14-10-5/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWTWPQGWLSURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1N)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370668 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227199-11-3 | |

| Record name | 7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Essential Guide to NBD-Cl: Solubility, Stability, and Derivatization Protocols for Researchers

A Senior Application Scientist's In-Depth Technical Guide

In the landscape of fluorescent labeling, 4-Chloro-7-nitrobenzofurazan (NBD-Cl) stands out as a cornerstone reagent for the sensitive detection and quantification of primary and secondary amines, as well as thiols. Its utility in drug development, proteomics, and cellular biology is well-established. However, realizing the full potential of NBD-Cl hinges on a precise understanding of its chemical behavior, particularly its solubility and stability in various organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-tested understanding of NBD-Cl, moving beyond simple protocols to explain the fundamental principles that govern its successful application.

I. The Chemistry of a Versatile Fluorophore: Understanding NBD-Cl

NBD-Cl is an electrophilic, non-fluorescent compound that, upon reaction with a nucleophile such as an amine or thiol, yields a highly fluorescent NBD-adduct.[1][2] This transformation is the basis of its function as a derivatizing agent. The reaction proceeds via a nucleophilic aromatic substitution, where the electron-rich amine or thiol attacks the electron-deficient carbon atom of the benzofurazan ring to which the chlorine atom is attached, leading to the displacement of the chloride ion.[1]

The choice of solvent is paramount, as it not only dictates the solubility of NBD-Cl but also influences the reaction kinetics and the stability of the reagent itself. An informed solvent selection is the first step toward a robust and reproducible assay.

II. Solubility Profile of NBD-Cl: A Quantitative Overview

A frequent challenge in the laboratory is the preparation of stable, concentrated stock solutions of NBD-Cl. The following table summarizes the solubility of NBD-Cl in dimethyl sulfoxide (DMSO) and other common organic solvents, providing a clear reference for experimental design.

| Solvent | Solubility | Molar Concentration (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL[3] | > 500 mM | Hygroscopic nature of DMSO can impact solubility and stability. Use of newly opened, anhydrous grade is highly recommended.[3] |

| Chloroform | 50 mg/mL[4] | ~250 mM | |

| Methanol | Soluble (qualitative)[5]; reported up to 1 g/10 mL[4] | ~500 mM | Often used for preparing working solutions and in reaction mixtures. |

| Ethanol | ≥ 7.64 mg/mL[6] | > 38 mM | Sonication may be required to achieve dissolution.[6] |

| Dimethylformamide (DMF) | Soluble (qualitative)[5][7] | - | |

| Acetonitrile | Soluble (qualitative) | - | Commonly used as a solvent in derivatization reactions.[1] |

| Water | < 0.1 mg/mL (insoluble)[3] | < 0.5 mM | NBD-Cl is practically insoluble in aqueous solutions. |

Expert Insight: While DMSO offers the highest solubility, its hygroscopic nature is a critical consideration. Water absorbed by DMSO can lead to the hydrolysis of NBD-Cl, especially upon long-term storage, resulting in a high fluorescent background. For this reason, it is best practice to prepare fresh stock solutions or to store aliquots of a concentrated DMSO stock at -80°C for no more than six months.[3]

III. The Derivatization Reaction: A Step-by-Step Protocol with Mechanistic Insights

The following protocol for the derivatization of a primary amine-containing analyte is a representative workflow. The principles described are broadly applicable to other nucleophiles.

A. Reagents and Materials

-

NBD-Cl

-

Analyte containing a primary or secondary amine

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Borate Buffer (pH 9.0)

-

Methanol or Acetonitrile

-

0.1 M Hydrochloric Acid (HCl)

B. Protocol

-

Preparation of NBD-Cl Stock Solution:

-

Accurately weigh NBD-Cl and dissolve in anhydrous DMSO to a final concentration of 10-50 mM. For instance, to prepare a 25 mM solution, dissolve 5 mg of NBD-Cl (MW: 199.55 g/mol ) in 1 mL of anhydrous DMSO.

-

Causality: A concentrated stock in a suitable organic solvent like DMSO ensures minimal perturbation of the final reaction volume and conditions. Anhydrous DMSO is critical to minimize premature hydrolysis of NBD-Cl.

-

-

Analyte Preparation:

-

Dissolve the analyte in the reaction buffer (e.g., 0.1 M Borate Buffer, pH 9.0) to a known concentration.

-

Causality: The derivatization reaction is highly pH-dependent. A basic medium (pH 8-10) is necessary to ensure that the target amino group is deprotonated and thus sufficiently nucleophilic to attack the NBD-Cl molecule.[1]

-

-

Derivatization Reaction:

-

In a microcentrifuge tube, combine the analyte solution with a molar excess of the NBD-Cl stock solution. A 3 to 5-fold molar excess of NBD-Cl is a good starting point.[1]

-

Incubate the reaction mixture at 50-70°C for 30-60 minutes.[1] Protect from light.

-

Causality: A molar excess of NBD-Cl drives the reaction to completion. Elevated temperature increases the reaction rate.[1]

-

-

Reaction Termination:

-

After incubation, cool the reaction mixture to room temperature.

-

Add a sufficient volume of 0.1 M HCl to acidify the mixture.[1]

-

Causality: Acidification terminates the reaction by protonating any remaining free amines, rendering them non-nucleophilic. It also helps to stabilize the NBD-adduct and minimizes the hydrolysis of unreacted NBD-Cl, which is more pronounced at high pH.[2][8]

-

-

Analysis:

-

The derivatized sample is now ready for analysis by techniques such as HPLC with fluorescence detection (Ex/Em ≈ 465/535 nm for primary amines) or spectrophotometry.[9]

-

C. Visualizing the Workflow

Caption: General experimental workflow for the derivatization of amines with NBD-Cl.

IV. Stability and Reactivity: Navigating Potential Pitfalls

A deep understanding of NBD-Cl's reactivity profile is essential for troubleshooting and ensuring the integrity of experimental results.

A. Hydrolysis: The Primary Side Reaction

At high pH, NBD-Cl can undergo hydrolysis to form 4-hydroxy-7-nitrobenzofurazan (NBD-OH).[2][8] This byproduct is itself fluorescent and can contribute to a high background signal, compromising the sensitivity of the assay.[8]

Mitigation Strategies:

-

Fresh Reagents: Prepare NBD-Cl solutions fresh, whenever possible.

-

pH Control: While a basic pH is necessary for the derivatization, avoid excessively high pH levels or prolonged incubation times.

-

Reaction Termination: Promptly acidify the reaction mixture to halt both the derivatization and hydrolysis.[1]

B. Reactivity with Thiols: A Competing Pathway

NBD-Cl readily reacts with thiols (e.g., cysteine, glutathione) to form fluorescent adducts.[2] In biological samples, this can lead to a competition for the reagent. The S-bound NBD adduct of L-cysteine is known to be unstable and can undergo an intramolecular rearrangement (the Smiles rearrangement) to form the more stable N-bound product. This highlights the complexity of reactions in biological matrices.

C. Visualizing the Reaction Mechanism and Side Reaction

Caption: Reaction of NBD-Cl with a primary amine and the competing hydrolysis side reaction.

V. Conclusion: Best Practices for Reliable Results

The successful use of NBD-Cl as a derivatizing agent is a testament to careful experimental design and a thorough understanding of its chemical properties. By mastering its solubility characteristics, adhering to optimized reaction protocols, and being cognizant of its stability and potential side reactions, researchers can confidently employ NBD-Cl to achieve sensitive and reproducible quantification of amine- and thiol-containing molecules. This guide serves as a foundational resource to empower scientists in their pursuit of precise and reliable experimental outcomes.

References

-

Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine - RSC Publishing . Royal Society of Chemistry. (2019-07-16). [Link]

Sources

- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 2. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Chloro-7-nitrobenzofurazan | 10199-89-0 [chemicalbook.com]

- 6. apexbt.com [apexbt.com]

- 7. biotium.com [biotium.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Substituted Nitrobenzoxadiazole Amines

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to substituted aminonitrobenzoxadiazoles, a class of compounds with significant potential in fluorescence labeling, sensing, and drug development. Due to a scarcity of direct literature on the synthesis of 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine, this document is structured in two main parts. Part One delivers a thorough, experimentally grounded overview of the synthesis of the widely studied and isomeric 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives, proceeding from the common starting material, 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). Part Two presents a proposed, scientifically robust synthetic pathway for the target molecule, this compound, based on established principles of organic chemistry and analogous transformations. This guide is intended for researchers, chemists, and professionals in drug development, offering both established protocols and a strategic approach to the synthesis of novel derivatives in this class.

Part One: Synthesis of 4-Amino-7-nitro-2,1,3-benzoxadiazole Derivatives

Introduction and Significance

The 7-nitro-2,1,3-benzoxadiazole (NBD) framework is a cornerstone in the design of fluorescent probes and labels.[1] Its compact size, favorable photophysical properties, and environmental sensitivity make it an invaluable tool in biological imaging and sensing applications.[1] A common and versatile precursor for these applications is 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This compound is itself non-fluorescent but reacts readily with primary and secondary amines to yield highly fluorescent products.[2] This reaction forms the basis for a vast library of NBD-based probes for the detection and quantification of amino acids, peptides, and other amine-containing biomolecules.[2][3]

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine attacks the electron-deficient carbon at the 4-position, displacing the chloride leaving group. The strong electron-withdrawing effect of the nitro group at the 7-position is crucial for activating the aromatic ring towards nucleophilic attack.[4]

General Reaction Scheme

The synthesis of 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives from NBD-Cl is a straightforward and high-yielding reaction.[5][6]

Figure 1: General workflow for the synthesis of 4-amino-NBD derivatives.

Detailed Experimental Protocol

The following protocol is a generalized procedure for the synthesis of 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives. The specific amine, solvent, and reaction conditions may require optimization for different substrates.

Materials:

-

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)

-

Primary or secondary amine (1.0 - 1.2 equivalents)

-

Anhydrous ethanol or acetonitrile

-

Sodium bicarbonate (NaHCO₃) or other suitable base (1.5 - 2.0 equivalents)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat plate

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-Chloro-7-nitro-2,1,3-benzoxadiazole (1 equivalent) in a minimal amount of anhydrous ethanol or acetonitrile.

-

Addition of Reagents: To the stirred solution, add the desired primary or secondary amine (1.0 - 1.2 equivalents) followed by sodium bicarbonate (1.5 - 2.0 equivalents). The addition of a base is often necessary to neutralize the HCl generated during the reaction.[5]

-

Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for a period ranging from a few hours to overnight.[7] The progress of the reaction should be monitored by thin-layer chromatography (TLC). The appearance of a new, often colored and fluorescent, spot corresponding to the product and the disappearance of the starting materials indicate the progression of the reaction.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure (rotary evaporation). The resulting residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water to remove inorganic salts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-amino-7-nitro-2,1,3-benzoxadiazole derivative.

Quantitative Data Summary

| Parameter | Value/Range | Rationale/Justification |

| Molar Ratio (NBD-Cl:Amine) | 1 : 1.0 - 1.2 | A slight excess of the amine can help drive the reaction to completion. |

| Base (equivalents) | 1.5 - 2.0 | To neutralize the generated HCl and facilitate the reaction. |

| Reaction Temperature | Room temperature to reflux | Dependent on the reactivity of the amine; heating is often required. |

| Reaction Time | 2 - 24 hours | Monitored by TLC to determine completion. |

| Typical Yield | 70 - 95% | Generally high-yielding for a variety of amines. |

Part Two: Proposed Synthetic Pathway for this compound

Retrosynthetic Analysis

The key challenge in synthesizing the target molecule is the specific substitution pattern on the benzoxadiazole ring. A logical retrosynthetic approach would involve the formation of the benzoxadiazole ring from a suitably substituted ortho-nitroaniline precursor.

Figure 2: Retrosynthetic analysis for the target molecule.

This analysis suggests that a key intermediate would be a substituted diaminonitrobenzene. The synthesis of such a precursor is non-trivial due to the directing effects of the various substituents. A plausible forward synthesis is proposed below.

Proposed Multi-Step Synthesis

This proposed pathway starts from a commercially available substituted dichloronitrobenzene and involves a series of functional group manipulations to achieve the desired substitution pattern.

Figure 3: Proposed multi-step synthesis of this compound.

Detailed Rationale for Each Step

-

Step 1: Selective Amination and Protection. Starting with 1,3-dichloro-4-nitrobenzene, a selective nucleophilic aromatic substitution of the chlorine at the 1-position with ammonia is proposed. This selectivity is driven by the activating effect of the para-nitro group. The resulting aniline is then protected, for example, as an acetamide, to moderate its reactivity and directing effects in the subsequent step.

-

Step 2: Nitration. The protected intermediate, N-(2-chloro-4-nitrophenyl)acetamide, undergoes electrophilic aromatic substitution (nitration). The acetamido group is an ortho-, para-director, and the existing nitro group is a meta-director. The position ortho to the acetamido group and meta to the nitro group is favored for the introduction of a second nitro group.

-

Step 3: Selective Reduction. The dinitro compound is then subjected to selective reduction of one nitro group. Reagents such as sodium sulfide (Na₂S) or iron in acidic media (Fe/HCl) are known to selectively reduce one nitro group in the presence of another, particularly when they are in different electronic environments. The nitro group ortho to the chloro and para to the acetamido group is sterically more hindered and electronically different, potentially allowing for the selective reduction of the other nitro group.

-

Step 4: Benzoxadiazole Ring Formation. The resulting ortho-nitroaniline is the key precursor for the formation of the benzoxadiazole ring. This cyclization can be achieved through oxidative methods, for example, using sodium hypochlorite (NaOCl) followed by acidification.

-

Step 5: Deprotection. The final step involves the hydrolysis of the acetamide protecting group under acidic conditions to yield the target molecule, this compound.

Experimental Considerations and Self-Validation

Each step in this proposed pathway would require careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents. The identity and purity of the intermediates at each stage must be rigorously confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. This systematic approach ensures the self-validation of the protocol as it is being developed.

Conclusion

While a direct, documented synthesis for this compound is not readily apparent in the existing literature, this guide provides a comprehensive framework for its synthesis. By understanding the well-established chemistry of the isomeric 4-amino-7-nitro-2,1,3-benzoxadiazole derivatives, researchers are equipped with the foundational knowledge of this class of compounds. The proposed multi-step synthetic pathway offers a logical and scientifically sound strategy for accessing the target molecule. It is our hope that this guide will serve as a valuable resource for researchers and professionals in their efforts to synthesize and explore the potential of this and other novel nitrobenzoxadiazole derivatives.

References

- Uchiyama, S., Santa, T., Okiyama, N., Fukushima, T., & Imai, K. (2001). Fluorogenic and fluorescent labeling reagents with a benzofurazan skeleton.

- Bem, M., Badea, F., Căproiu, M. T., Constantinescu, T., & Balaban, A. T. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(13), 87-104.

- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.

- Elbashir, A. A., Sulliman, F. O., & Aboul-Enein, H. Y. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Gazi University Journal of Science, 24(4), 679-697.

- Kirk, K. L., & Cohen, L. A. (1971). New reaction of 4-chloro-7-nitrobenzofurazan with amines at high local concentrations. Primitive enzyme models. The Journal of organic chemistry, 36(3), 380–383.

- Whitaker, J. E., Haugland, R. P., & Prendergast, F. G. (1991). N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled fluorescent phospholipids: behavior and use as membrane probes. Biochemistry, 30(45), 10032–10041.

- Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2001). Synthesis and reactions of 4-chloro-7-nitrobenzofurazan and its N-derivatives. Journal of the Saudi Chemical Society, 5(2), 209-216.

- Pop, F., Bem, M., Căproiu, M. T., Constantinescu, T., & Balaban, A. T. (2010). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 15(12), 9202-9214.

- Zhang, J., & Li, X. (2016). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 45(24), 6828-6855.

- Annenkov, V. V., Verkhozina, O. N., Shishlyannikova, T. A., & Danilovtseva, E. N. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Analytical biochemistry, 486, 19–26.

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. researchgate.net [researchgate.net]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Thio-conjugation of substituted benzofurazans to peptides: molecular sieves catalyze nucleophilic attack on unsaturated fused rings - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02004D [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

Introduction: The Dichotomy of Reactivity and Instability

An In-Depth Technical Guide to the Stability and Storage of NBD-Cl (4-Chloro-7-nitrobenzofurazan)

4-Chloro-7-nitrobenzofurazan (NBD-Cl), a non-fluorescent molecule, is a cornerstone reagent in bioanalytical chemistry and drug development.[1][2] Its utility stems from its ability to undergo a nucleophilic aromatic substitution reaction with primary and secondary amines, as well as thiols, to yield intensely fluorescent adducts.[3][4] This property allows for the sensitive detection and quantification of a vast array of biomolecules, from amino acids and peptides to therapeutic amines.[1][5] However, the very electrophilicity that makes NBD-Cl an excellent derivatizing agent also renders it susceptible to degradation, primarily through hydrolysis. This guide, intended for researchers and drug development professionals, provides a detailed examination of the factors governing NBD-Cl stability, outlines field-proven storage and handling protocols, and offers troubleshooting insights to ensure the integrity and reproducibility of experimental results.

Section 1: Core Chemical and Spectroscopic Properties

A foundational understanding of NBD-Cl's properties is essential for its proper use. As a solid, it is typically a light yellow to yellow crystalline powder.[6] Its reactivity is centered on the chlorine atom at the 4-position, which is an excellent leaving group activated by the electron-withdrawing nitro group and the benzoxadiazole ring system.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂ClN₃O₃ | [6] |

| Molecular Weight | 199.55 g/mol | [1][6] |

| Appearance | Light yellow to yellow solid/powder | [6] |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile; Insoluble in water | [2][3][6] |

| NBD-Cl λₘₐₓ | ~342 nm | [4] |

| NBD-Amine Adduct λₑₓ/λₑₘ | ~465 nm / ~535 nm (in Methanol) | [2] |

| NBD-Thiol Adduct | Fluorescent, but significantly less so than amine adducts | [1] |

Section 2: The Critical Factors Governing NBD-Cl Stability

The stability of NBD-Cl is not absolute and is critically influenced by environmental factors. Understanding these variables is the key to preventing reagent degradation and subsequent experimental artifacts.

The Inevitable Challenge: pH and Hydrolysis

The most significant degradation pathway for NBD-Cl is hydrolysis, particularly under neutral to basic conditions. The hydroxide ion (OH⁻) competes with the target nucleophile (e.g., an amine) and attacks the electron-deficient carbon atom bonded to the chlorine.[3][4] This reaction displaces the chloride ion and forms 4-hydroxy-7-nitrobenzofurazan (NBD-OH), a highly fluorescent byproduct that can lead to significant background signal and compromise assay sensitivity.[3][4]

The derivatization reaction with amines is optimally performed at a basic pH (typically 8-10), which is necessary to deprotonate the amine's amino group, thereby increasing its nucleophilicity.[3] This creates a paradox: the conditions that favor the desired reaction also accelerate the undesirable hydrolysis. Therefore, reaction times and temperatures must be carefully optimized, and reactions should be promptly terminated by acidification (e.g., with HCl) to neutralize the basic catalyst and quench both the derivatization and hydrolysis reactions.[3]

Caption: A validated workflow for NBD-Cl derivatization.

Protocol: General Amino Acid Derivatization for HPLC Analysis [3]

-

Reagent Preparation:

-

Prepare a 5 mM NBD-Cl solution in anhydrous methanol or acetonitrile. This solution must be prepared fresh daily and kept protected from light. [3] * Prepare a 0.1 M borate buffer and adjust the pH to 9.0 using concentrated NaOH. [3]2. Sample Preparation: In a microcentrifuge tube, mix 100 µL of the amino acid sample with 200 µL of the 0.1 M borate buffer (pH 9.0). Vortex briefly. [3]3. Derivatization Reaction: Add 200 µL of the 5 mM NBD-Cl solution to the tube. Vortex thoroughly. Incubate the mixture in a heating block or water bath at 60°C for 30 minutes in complete darkness. [3]4. Reaction Termination: After incubation, immediately cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer. Vortex the mixture. [3]This step is critical to prevent further hydrolysis of excess NBD-Cl.

-

-

Analysis: The sample is now ready for analysis. If particulates are present, filter through a 0.22 µm syringe filter before injecting into an HPLC system. [3]

Section 5: Troubleshooting Guide

| Issue | Probable Cause (Stability-Related) | Corrective Action |

| High Background Signal | Hydrolysis of NBD-Cl into fluorescent NBD-OH. This can be caused by using old/improperly stored NBD-Cl solutions, excessive reaction time/temperature, or failure to terminate the reaction. | Prepare NBD-Cl solutions fresh daily from solid. [3]Optimize reaction time and temperature to find a balance between derivatization efficiency and hydrolysis. Ensure the reaction is properly terminated by acidification. [3][4] |

| Low Derivative Yield / Poor Sensitivity | Degradation of the NBD-Cl reagent (solid or solution) due to improper storage (exposure to light, moisture, or heat). | Always store solid NBD-Cl at ≤ -15°C and solutions at -80°C for long-term use. [1][6]Protect all reagents from light. Use anhydrous solvents for stock solutions. |

| Poor Reproducibility | Inconsistent degradation of NBD-Cl between experiments. This can result from variations in incubation times, temperature, or light exposure. | Standardize all experimental parameters. Use a timer for incubations, ensure the heating block provides uniform temperature, and perform the derivatization steps in a light-protected environment. [3] |

Conclusion

NBD-Cl is a powerful analytical tool whose effectiveness is inextricably linked to its chemical stability. By understanding the mechanisms of its degradation—primarily pH-driven hydrolysis and photosensitivity—researchers can implement robust storage and handling protocols. The principles and procedures outlined in this guide provide a framework for minimizing reagent degradation, thereby ensuring the generation of accurate, reproducible, and high-fidelity data in research and development settings.

References

-

Al-Majed, A. A., Al-Zehouri, J., & Al-Otaibi, F. M. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine . RSC Advances, 9(40), 23288–23297. [Link]

-

Elbashir, A. A., et al. (2011). Application of NBD-Cl for the determination of amines and amino acids using HPLC . Journal of Liquid Chromatography & Related Technologies, 34(19), 2345-2369. [Link]

-

NBD-Cl | C6H2ClN3O3 | CID 25043 . PubChem, National Institutes of Health. [Link]

-

Material Safety Data Sheet - NBD chloride, 98% . Cole-Parmer. [Link]

Sources

- 1. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 2. biotium.com [biotium.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to NBD-Cl Derivatization and the Spectroscopic Properties of its Adducts

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a pivotal fluorogenic derivatizing agent in analytical chemistry and biochemistry.[1][2] While non-fluorescent itself, NBD-Cl reacts with primary and secondary amines, as well as thiols, to yield highly stable and intensely fluorescent adducts.[3][4] This transformation is the cornerstone of its utility, enabling the sensitive detection and quantification of a vast array of molecules, from amino acids and peptides to pharmaceutical compounds and biological amines.[1] This guide provides a comprehensive exploration of the chemistry behind NBD-Cl derivatization, a detailed analysis of the excitation and emission spectra of the resulting NBD-adducts, and practical, field-proven protocols for its successful application. We will delve into the causality behind experimental choices, focusing on the critical parameters that govern reaction efficiency and spectroscopic outcomes, ensuring a robust and reproducible methodology.

The Chemistry of NBD-Cl Derivatization: Mechanism and Critical Parameters

The efficacy of NBD-Cl as a labeling reagent is rooted in its chemical reactivity and the unique properties of its benzofurazan structure. The derivatization process is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[4][5]

Mechanism of Action

The NBD-Cl molecule features an aromatic ring that is electron-deficient, a state significantly enhanced by the strong electron-withdrawing effect of the nitro group at the 7-position.[5] This electronic arrangement makes the carbon atom at the 4-position, which is bonded to the chlorine atom, highly electrophilic and susceptible to attack by nucleophiles.[6]

Primary and secondary amines, potent nucleophiles, readily attack this electrophilic center, displacing the chlorine atom as a chloride ion.[6] This results in the formation of a stable, covalent bond between the amine's nitrogen and the NBD moiety, yielding the fluorescent NBD-amino adduct.[4]

Caption: General reaction mechanism of NBD-Cl with an amine.

Critical Parameters Influencing Derivatization

The success and reproducibility of the labeling reaction hinge on the careful control of several key parameters:

-

pH: The reaction is exquisitely pH-dependent. An alkaline medium, typically a borate or phosphate buffer at pH 8.0-11.0, is required.[7] In this range, the amine group (-NH3+) is deprotonated to its more nucleophilic free amine form (-NH2), dramatically accelerating the reaction rate.[4] However, excessively high pH can lead to the hydrolysis of NBD-Cl into the fluorescent NBD-OH, which can cause high background signals.[6]

-

Solvent: NBD-Cl is typically dissolved in an organic solvent like acetonitrile or methanol before being added to the aqueous sample buffer. The final reaction mixture is therefore often a combination of aqueous and organic solvents. The choice of solvent not only affects reagent solubility but also profoundly influences the spectral properties of the final product, a phenomenon known as solvatochromism.[8]

-

Temperature and Time: The derivatization is often accelerated by heating, with typical conditions being 50-70°C for 30-120 minutes.[7] These parameters must be optimized for each specific analyte to ensure complete reaction without degradation of the sample or reagent.

-

Stoichiometry: An excess of NBD-Cl is generally used to drive the reaction to completion.[7] After the reaction, the unreacted NBD-Cl and its hydrolysis byproduct can be quenched by adding a small amount of acid (e.g., HCl), which protonates and neutralizes their fluorescence.[4][7]

Spectroscopic Properties of NBD-Amine Adducts

The transition from the non-fluorescent NBD-Cl to the fluorescent NBD-adduct is the key to its analytical power.[3] This fluorescence arises from an intramolecular charge transfer (ICT) mechanism within the newly formed molecule.[5]

The NBD Fluorophore and Intramolecular Charge Transfer (ICT)

In the NBD-amine adduct, the amino group acts as a strong electron donor, while the nitrobenzofurazan core, particularly the nitro group, serves as a potent electron acceptor.[5] Upon excitation with light, an electron is effectively transferred from the donor (amine) to the acceptor (nitro group). The relaxation from this excited ICT state back to the ground state results in the emission of a photon, i.e., fluorescence.[5]

Excitation and Emission Spectra

NBD-adducts typically exhibit broad absorption (excitation) and emission spectra in the visible range.

-

Excitation: The maximum excitation wavelength (λex) is generally found between 465 nm and 485 nm .[3][9]

-

Emission: The maximum emission wavelength (λem) typically occurs between 530 nm and 550 nm , resulting in a characteristic green-to-orange fluorescence.[3][9][10]

A notable difference exists between adducts of primary and secondary amines. In methanol, for instance, the NBD derivative of a primary aliphatic amine excites around 465 nm and emits at 535 nm, whereas a secondary amine adduct excites at a longer wavelength of 485 nm and emits around 540 nm.[9]

The Profound Effect of Solvent Polarity (Solvatochromism)

One of the most critical characteristics of NBD-adducts is their pronounced solvatochromism—their spectral properties are highly dependent on the polarity of the surrounding solvent.[9][8]

-

In non-polar (aprotic) solvents (e.g., benzene, dioxane), the fluorescence quantum yield is high, and the emission maximum is at shorter wavelengths (blue-shifted).

-

In polar (protic) solvents (e.g., water, methanol), the fluorescence is significantly quenched (lower quantum yield), and the emission maximum shifts to longer wavelengths (red-shifted).[9][11]

This occurs because polar solvent molecules can stabilize the highly polar excited ICT state, lowering its energy. This reduces the energy gap for non-radiative decay pathways (quenching) and also lowers the energy of the emitted photon (red-shift).[8] This property is a double-edged sword: while it can lead to weak fluorescence in aqueous buffers, it can be exploited to probe the local environment of a labeled molecule, such as a protein binding site.[9]

Quantitative Spectral Data

The following table summarizes the typical spectral properties of NBD-adducts in various environments.

| Analyte Type | Adduct Example | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

| Primary Amine | NBD-Aliphatic Amine | Methanol | ~465 | ~535 | ~0.3 | [3][9] |

| Secondary Amine | NBD-Aliphatic Amine | Methanol | ~485 | ~540 | < 0.1 | [3][9] |

| Primary Amine | NBD-Serotonin Analog | General | ~465 | - | - | [12] |

| General Amine | NBD-Amine | General | ~470 | ~530 | - | [10] |

| General Amine | NBD Adduct | General | ~467 | ~539 | - | [13] |

| Primary Amine | NBD-Amine | Water | - | - | Very Low (~0.04) | [5][9] |

Practical Application: Experimental Protocols

A validated, step-by-step methodology is crucial for achieving reproducible results. The following protocols outline a general workflow for the derivatization of an amino acid for analysis by HPLC or spectrofluorometry.

Protocol 1: Pre-Column Derivatization of an Amino Acid

This protocol is a self-validating system. The visible color change provides an initial check, while the final spectroscopic measurement confirms the formation of the desired fluorescent product.

-

Sample Preparation: Dissolve the amino acid sample in a suitable aqueous buffer (e.g., 0.1 M Borate Buffer).[7]

-

Reagent Preparation: Prepare a fresh solution of NBD-Cl (e.g., 5-10 mM) in HPLC-grade acetonitrile or methanol.[4] This solution should be protected from light.

-

pH Adjustment: Adjust the sample solution to pH 9.0-9.5 using a borate buffer.[7] This step is critical for deprotonating the amino group.

-

Derivatization Reaction: Add an excess of the NBD-Cl solution to the buffered sample (e.g., a 2:1 or 5:1 molar ratio of reagent to analyte). Vortex thoroughly.[4]

-

Incubation: Incubate the mixture in a water bath at 60°C for 30-60 minutes in the dark.[7][10] A distinct yellow-orange color should develop, indicating the formation of the NBD-adduct.

-

Reaction Termination: After incubation, cool the tube to room temperature.[4] Add a small volume of 0.1 M HCl to stop the reaction and quench the fluorescence of any hydrolyzed NBD-OH.[4][7]

-

Analysis: The derivatized sample is now ready for injection into an HPLC system with a fluorescence detector or for direct measurement in a spectrofluorometer.[4]

Caption: Standard workflow for NBD-Cl derivatization.

Protocol 2: Spectroscopic Measurement

-

Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stable output.

-

Blank Measurement: Fill a quartz cuvette with a "blank" solution (all reaction components, including buffer, solvent, and terminated NBD-Cl, but without the analyte). Place it in the fluorometer and record its emission spectrum to account for background fluorescence.

-

Excitation Scan: Dilute a small aliquot of the derivatized sample. Set the emission wavelength to the expected maximum (e.g., 535 nm) and scan a range of excitation wavelengths (e.g., 400 nm to 520 nm) to determine the optimal excitation wavelength (λex).

-

Emission Scan: Set the instrument to the determined λex. Scan the emission wavelengths (e.g., from 490 nm to 650 nm) to record the full emission spectrum and identify the emission maximum (λem).

-

Quantification: For quantitative analysis, create a calibration curve by derivatizing a series of known analyte concentrations and measuring the fluorescence intensity at the determined λex/λem pair.

Troubleshooting and Advanced Considerations

-

High Background: This is often due to the hydrolysis of NBD-Cl to NBD-OH.[6] Ensure the reaction termination step with acid is performed effectively. Prepare NBD-Cl solutions fresh and protect them from light and moisture.

-

Low Signal/Yield: This may indicate an incomplete reaction. Verify the pH of the reaction buffer is in the optimal alkaline range.[14] Consider optimizing incubation time and temperature. Ensure the analyte has not degraded.

-

Use in Chromatography: NBD-Cl is an excellent pre-column derivatization reagent for HPLC.[1][2] The resulting adducts are stable and can be separated using reverse-phase chromatography, with highly sensitive detection by a fluorescence detector set to the appropriate Ex/Em wavelengths.[15]

Conclusion

NBD-Cl remains a robust and versatile tool for the fluorescent labeling of primary and secondary amines. Its utility is predicated on a well-understood nucleophilic aromatic substitution reaction that converts the non-fluorescent reagent into a highly fluorescent adduct. By carefully controlling the key reaction parameters—pH, temperature, and solvent—researchers can achieve highly reproducible and sensitive detection. A thorough understanding of the spectroscopic properties of the resulting NBD-adducts, particularly their strong solvatochromic behavior, is essential for accurate data interpretation and method development. The protocols and principles outlined in this guide provide a solid foundation for the successful application of NBD-Cl in diverse analytical and research settings, from quantitative analysis in drug development to the study of biomolecular interactions.

References

-

Vertex AI Search. (2026). NBD-Cl for Amine Labeling: Applications and Supplier Choice. 1

-

Benchchem. (n.d.). A Comparative Guide to NBD-Cl and Fluorescamine for HPLC Derivatization. 7

-

Biotium. (n.d.). NBD Chloride. 3

-

Benchchem. (n.d.). Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. 4

-

Shkoor, M., et al. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances. 6

-

Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. 16

-

Unknown Source. (n.d.). Application of NBD-Cl for the determination of amines and amino acids using HPLC. 17

-

Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines—Section 1.8. 9

-

Universitas Indonesia. (2023). 4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW. 2

-

National Center for Biotechnology Information. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. 5

-

MDPI. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. 12

-

ResearchGate. (n.d.). Effect of pH on the reaction of Thiamine with NBD-Cl. 14

-

ResearchGate. (n.d.). Reaction of NBD-Cl with primary amines. 18

-

Royal Society of Chemistry. (n.d.). An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes. 19

-

ResearchGate. (n.d.). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c. 20

-

Dojindo Molecular Technologies. (n.d.). Derivatization Reagent for HPLC NBD-F. 10

-

Royal Society of Chemistry. (n.d.). The NBD tertiary amine is a fluorescent quencher and/or a - weak green-light fluorophore in H2S-specific probes - Supporting Information. 21

-

MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. 11

-

MDPI. (n.d.). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione. 22

-

Chemical Science International Journal. (2017). A Review on Effect of Solvents on Fluorescent Spectra. 8

-

MedChemExpress. (n.d.). NBD-F (4-Fluoro-7-nitrobenzofurazan) | Amino Acid Analysis. 15

-

AAT Bioquest. (n.d.). Spectrum [NBD (Nitrobenzofurazan)]. 13

Sources

- 1. nbinno.com [nbinno.com]

- 2. scholar.ui.ac.id [scholar.ui.ac.id]

- 3. biotium.com [biotium.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. journalcsij.com [journalcsij.com]

- 9. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Spectrum [NBD (Nitrobenzofurazan)] | AAT Bioquest [aatbio.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. An NBD tertiary amine is a fluorescent quencher and/or a weak green-light fluorophore in H2S-specific probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. rsc.org [rsc.org]

- 22. mdpi.com [mdpi.com]

What is 7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine used for

<A_Technical_Guide_to_7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-amine(NBD-Cl):Principles_and_Applications_in_Biological_Research >

Abstract

This compound, commonly known as NBD-Cl, is a pivotal fluorogenic reagent in modern biochemical and biomedical research. Initially non-fluorescent, NBD-Cl reacts with primary and secondary amines, as well as thiols, to yield highly fluorescent and stable adducts. A key feature of the NBD fluorophore is its remarkable sensitivity to the local environment; its fluorescence emission intensity and maximum wavelength are highly dependent on the polarity of its surroundings. This property makes NBD-Cl not just a labeling agent but a powerful probe for investigating molecular interactions, conformational changes, and the microenvironment of biomolecules. This guide provides an in-depth exploration of the core chemistry, spectroscopic properties, and key applications of NBD-Cl, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Role of NBD-Cl in Modern Fluorimetry

First introduced in 1968 by Ghosh and Whitehouse, this compound (NBD-Cl) has become an indispensable tool in the life sciences.[1] It is widely applied as a fluorescent tagging reagent for converting non-fluorescent compounds, such as amino acids, peptides, and proteins, into derivatives that can be readily detected and quantified.[2][3][4][5]

1.1 What is NBD-Cl?

NBD-Cl is a small, heterocyclic aromatic compound. Its utility stems from the presence of a highly electrophilic carbon atom at the 4-position, made reactive by the strong electron-withdrawing nitro group, and a good leaving group (chloride) at the 7-position.[6] This configuration allows NBD-Cl to readily undergo nucleophilic aromatic substitution reactions with primary and secondary amines and thiols.[6][7] The parent NBD-Cl molecule is essentially non-fluorescent, but upon reaction, the resulting NBD-amine or NBD-thiol adducts are intensely fluorescent, typically exhibiting a bright yellow-green emission.[3][5]

1.2 The Principle of Environmentally Sensitive Probes

The true power of NBD-Cl lies in the solvatochromic nature of its fluorescent derivatives. The NBD fluorophore exhibits weak fluorescence in polar aqueous environments but becomes brightly fluorescent when transferred to a hydrophobic (non-polar) medium.[8] This dramatic change in quantum yield is invaluable for studying biological phenomena. For instance, an NBD-labeled protein will show a significant increase in fluorescence intensity upon binding to a lipid membrane or entering a hydrophobic binding pocket of another protein.[6][8] This "off-on" switching provides a direct method for monitoring binding events, protein folding, and membrane insertion.[8][9]

Core Chemistry and Reaction Mechanisms

The primary application of NBD-Cl is the covalent labeling of nucleophilic groups in biomolecules. Understanding the underlying chemistry is crucial for designing successful experiments.

2.1 Reactivity with Amines and Thiols

NBD-Cl reacts with primary and secondary aliphatic amines, as well as thiols, via a nucleophilic aromatic substitution (SNAr) mechanism.[6][7] The nucleophile (e.g., the epsilon-amino group of a lysine residue or the sulfhydryl group of a cysteine residue) attacks the electron-deficient carbon atom to which the chlorine is attached, displacing the chloride ion.[7]

-

Reaction with Amines: The reaction with primary and secondary amines yields highly fluorescent and stable N-alkyl NBD-amine adducts.[3][5] This is the most common labeling reaction for proteins (targeting lysine residues and the N-terminus) and amine-containing lipids.[10][11]

-

Reaction with Thiols: NBD-Cl also reacts with thiols (e.g., cysteine, glutathione) to form NBD-S-thioether adducts.[3][12] However, these adducts are generally less fluorescent than their amine counterparts.[3] Furthermore, under certain conditions, S-bound NBD adducts of cysteine can undergo intramolecular rearrangement to the more stable N-bound form.[12]

2.2 Factors Influencing the Labeling Reaction

-

pH: The reaction is highly pH-dependent. Labeling of amines requires the amino group to be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out in a basic medium, often using a borate or bicarbonate buffer at a pH between 8.0 and 9.5.[7][13]

-

Solvent: NBD-Cl is often dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer to prevent precipitation.

-

Stoichiometry: The molar ratio of NBD-Cl to the target biomolecule is a critical parameter that must be optimized to achieve the desired degree of labeling while minimizing non-specific modifications.

Caption: Nucleophilic substitution reaction of NBD-Cl with a primary amine.

Spectroscopic Properties of NBD Adducts

The utility of NBD as a fluorescent probe is defined by its photophysical characteristics.

3.1 Excitation and Emission Spectra

NBD-amine adducts typically have an excitation maximum (λex) around 460-478 nm and an emission maximum (λem) around 512-540 nm, appearing as a bright green fluorescence.[1][3][5] These wavelengths are well-suited for standard fluorescence microscopy and spectroscopy instrumentation, often aligning with the 488 nm laser line.

3.2 Solvatochromism: A Probe for Local Environment Polarity

As mentioned, the fluorescence of NBD adducts is highly sensitive to the environment.[5][8]

-

In polar solvents (like water), the fluorescence quantum yield is low, meaning the molecule is dimly fluorescent.[3][8]

-

In non-polar (hydrophobic) solvents (like cyclohexane or within a lipid bilayer), the quantum yield increases dramatically, resulting in bright fluorescence.[8]

This property allows researchers to monitor processes that involve a change in the local environment of the labeled molecule. For example, the binding of an NBD-labeled peptide to a receptor protein often involves the transfer of the NBD group into a more hydrophobic binding pocket, leading to a significant increase in fluorescence that can be used to quantify the binding affinity.[6]

| NBD Adduct Type | Typical Excitation Max (nm) | Typical Emission Max (nm) | Environment | Relative Quantum Yield |

| NBD-Amine | ~464 nm | ~512 nm | Aqueous Buffer (Polar) | Low[3] |

| NBD-Amine | ~465 nm | ~535 nm | Methanol (Less Polar) | Moderate[5] |

| NBD-Lipid | ~467 nm | ~539 nm | Lipid Bilayer (Non-polar) | High[3][14] |

| NBD-Thiol | ~470 nm | ~530 nm | Aqueous Buffer (Polar) | Very Low[3] |

Table 1: Representative spectroscopic data of common NBD adducts. Exact wavelengths can vary depending on the specific molecule and local environment.[5]

Key Applications and Experimental Protocols

NBD-Cl's versatility has led to its adoption in a wide range of applications, from basic biochemistry to cell imaging and drug development.[2][15]

4.1 Covalent Labeling of Proteins and Peptides

This is one of the most common uses of NBD-Cl. By labeling proteins, researchers can track their localization in cells, study conformational changes, and monitor interactions with other molecules.[6][15]

4.1.1 Protocol: Labeling of a Purified Protein with NBD-Cl

This protocol is a general guideline and must be optimized for each specific protein.

-

Protein Preparation: Prepare the protein of interest in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-5 mg/mL. Dialyze the protein against the labeling buffer (e.g., 100 mM sodium bicarbonate, pH 8.5) to remove any primary amines (like Tris or glycine).

-

NBD-Cl Stock Solution: Prepare a fresh 10-20 mM stock solution of NBD-Cl in anhydrous DMSO.

-

Labeling Reaction: While gently vortexing the protein solution, add a 5- to 20-fold molar excess of the NBD-Cl stock solution. The optimal ratio must be determined empirically.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for 1-2 hours, or at 4°C overnight.

-

Quenching: Stop the reaction by adding a quenching reagent with a primary amine, such as 1 M glycine or Tris, to a final concentration of 50-100 mM. This will react with any excess NBD-Cl.

-

Purification: Remove the unreacted NBD-Cl and the quenching reagent from the labeled protein. This is a critical step to reduce background fluorescence. The most common method is size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the desired final storage buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the NBD fluorophore (at ~475 nm).

Caption: Standard experimental workflow for labeling proteins with NBD-Cl.

4.2 Probing Thiol (Cysteine) Accessibility and Reactivity

While less common than amine labeling, the reaction of NBD-Cl with cysteine residues can be used to probe the location and accessibility of sulfhydryl groups within a protein's structure.[9][16] This is particularly useful for studying redox-sensitive proteins or proteins where cysteine residues are involved in catalysis or structural disulfide bonds.

4.3 Fluorescent Labeling of Lipids and Membrane Studies

NBD-labeled lipids are widely used to study the structure and dynamics of biological membranes.[14][17] Because the NBD group's fluorescence is highly sensitive to the hydration and polarity of its environment, it can report on its location within the lipid bilayer.[14][17] These probes are used in fluorescence microscopy to visualize lipid trafficking and in biophysical assays to measure membrane fusion and lipid-protein interactions.

4.4 Application in Analytical Chemistry and HPLC

NBD-Cl is a popular derivatizing agent for the analysis of amines and amino acids by High-Performance Liquid Chromatography (HPLC).[10][11][18] By converting these often non-chromophoric and non-fluorophoric molecules into fluorescent NBD adducts, their detection sensitivity is dramatically increased, allowing for quantification at very low concentrations.[1][4]

Conclusion: The Enduring Utility of NBD-Cl

Decades after its initial synthesis, this compound remains a cornerstone of biological and chemical research. Its straightforward reactivity, coupled with the unique environmental sensitivity of its fluorescent derivatives, provides a powerful and versatile tool for labeling biomolecules. From tracking protein localization and quantifying binding interactions to analyzing trace amounts of amino acids, NBD-Cl enables researchers to visualize and measure biological processes with high sensitivity and specificity. Its continued application in developing novel probes and assays ensures its relevance in the ever-evolving landscape of life sciences and drug discovery.[6]

References

-

ResearchGate. (n.d.). An NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions | Request PDF. Retrieved from [Link]

-

An NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. (n.d.). Retrieved from [Link]

-

Oxford Academic. (n.d.). NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions | Chemistry Letters. Retrieved from [Link]

-

PubMed. (2015). Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines. Retrieved from [Link]

-

MDPI. (n.d.). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Retrieved from [Link]

-

The Crucial Role of Protein Labeling with NBD-Cl in Biomedical Research. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Request PDF. Retrieved from [Link]

-

RSC Publishing. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. Retrieved from [Link]

-

Sultan Qaboos University House of Expertise. (n.d.). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. Retrieved from [Link]

-

PubMed Central. (n.d.). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Retrieved from [Link]

-

NIH. (2022). HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC. Retrieved from [Link]

-

NIH. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]

-

Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

-

Application of NBD-Cl for the determination of amines and amino acids using HPLC. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction mechanism between NBD-Cl and three examples of nucleophiles (morpholine, piperidine and pyrrolidine) groups. Retrieved from [Link]

-

RSC Publishing. (n.d.). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. Retrieved from [Link]

-

DergiPark. (2011). The Application of 7-Chloro-4-Nitrobenzoxadiazole and 4-Fluoro-7-Nitro-2,1,3-Benzoxadiazole for The Analysis of Amines and Amino. Retrieved from [Link]

-

NIH. (n.d.). NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Application of 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole in analysis: Fluorescent dyes and unexpected reaction with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 4. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. interchim.fr [interchim.fr]

- 6. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. squ.elsevierpure.com [squ.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. nbinno.com [nbinno.com]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Note: Fluorescent Labeling of Peptides in Solution with NBD-Cl

Abstract

This technical guide provides a comprehensive protocol for the fluorescent labeling of peptides in solution using 4-Chloro-7-nitrobenzofurazan (NBD-Cl). NBD-Cl is a versatile fluorogenic reagent that covalently binds to primary and secondary amines, offering a robust method for peptide conjugation. This document outlines the underlying chemical principles, a detailed step-by-step experimental protocol, methods for purification and characterization, and a troubleshooting guide. It is intended for researchers, scientists, and drug development professionals engaged in peptide analysis, trafficking studies, and interaction assays.

Introduction: The Role of Fluorescent Peptide Labeling

Fluorescent labeling is a cornerstone technique in biochemical and cellular research, enabling the visualization and quantification of biomolecules. Peptides, due to their central role in signaling, therapeutics, and diagnostics, are frequent targets for such modification. Attaching a fluorescent tag allows for sensitive detection in various applications, including fluorescence microscopy, flow cytometry, and binding assays.[1]

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a small, environmentally sensitive fluorophore that is ideal for peptide labeling.[2][3][4] Initially non-fluorescent, NBD-Cl reacts with nucleophilic groups—primarily the N-terminal α-amine and the ε-amine of lysine residues—to form stable, highly fluorescent adducts.[1][5][6] The resulting NBD-peptide conjugate exhibits excitation and emission spectra that are well-suited for standard detection systems and its fluorescence is often enhanced in hydrophobic environments, making it a sensitive reporter of local molecular changes.[5][6][7]

Principle of the Method: Nucleophilic Aromatic Substitution

The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[2][8][9] The amino group of the peptide, acting as a nucleophile, attacks the electron-deficient aromatic ring of NBD-Cl at the carbon atom bonded to the chlorine. The reaction is facilitated by a slightly alkaline pH, which ensures that the target amine is in its deprotonated, nucleophilic state. The chlorine atom, a good leaving group, is subsequently displaced, resulting in a stable covalent bond between the peptide's nitrogen and the NBD moiety.

Caption: NBD-Cl reacts with a peptide's primary amine via nucleophilic substitution.

Materials and Reagents

-

Peptide of interest

-

4-Chloro-7-nitrobenzofurazan (NBD-Cl, CAS 10199-89-0)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Borate Buffer (0.1 M, pH 9.0)

-

Hydrochloric Acid (HCl, 0.1 M)

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Ultrapure water

-

Microcentrifuge tubes (1.5 mL, amber or covered in foil)

-

Heating block or water bath

-

HPLC system with UV and/or fluorescence detectors

-

Mass spectrometer (e.g., ESI-MS)

Experimental Protocol

Reagent Preparation

-

Peptide Stock Solution: Prepare a 1-5 mM stock solution of the peptide in ultrapure water or a suitable buffer. The precise concentration should be determined based on the peptide's solubility.

-

NBD-Cl Stock Solution: Prepare a 5-10 mM stock solution of NBD-Cl in anhydrous DMSO.[10] This solution should be prepared fresh and protected from light to prevent degradation.

-

Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 using NaOH or HCl. This alkaline condition is critical for the reaction.[9][11][12]

Step-by-Step Labeling Procedure

-

Reaction Setup: In a light-protected microcentrifuge tube, combine the peptide solution with the borate buffer. For a typical reaction, you might use 100 µL of peptide solution and 200 µL of borate buffer.[9]

-

Initiate Reaction: Add a 3- to 5-fold molar excess of the NBD-Cl stock solution to the peptide mixture.[9] For example, if you have 100 nmol of peptide, add 30-50 µL of a 10 mM NBD-Cl solution. Using a molar excess ensures the reaction proceeds to completion.

-

Rationale: A molar excess of the labeling reagent drives the reaction equilibrium towards the product, maximizing the labeling efficiency, especially for peptides with low reactivity.

-

-

Incubation: Vortex the mixture thoroughly and incubate at 60-70°C for 30-60 minutes in the dark.[9][11] Optimal time and temperature may need to be determined empirically for each specific peptide.

-

Reaction Termination: After incubation, cool the reaction tube to room temperature. Terminate the reaction by adding a volume of 0.1 M HCl sufficient to neutralize the buffer (e.g., 100 µL).[9]

-

Rationale: Acidification quenches the reaction by protonating any unreacted amines. It also reduces the background fluorescence from the hydrolysis of excess NBD-Cl to the fluorescent byproduct NBD-OH.[9]

-

Caption: General experimental workflow for NBD-Cl peptide labeling.

Purification of NBD-Labeled Peptide

Purification is essential to remove unreacted NBD-Cl, hydrolyzed NBD-OH, and any unlabeled peptide. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method.[13][14][15][16]

-

Setup: Use a C18 column suitable for peptide separations.

-

Mobile Phases:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile (ACN)

-

-

Gradient: Develop a linear gradient to separate the more hydrophobic NBD-peptide from the unlabeled peptide and contaminants. A shallow gradient (e.g., 1% increase in Solvent B per minute) is often effective.[17]

-

Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~470 nm for the NBD moiety. The desired product will absorb at both wavelengths.

-

Fraction Collection: Collect the peak corresponding to the NBD-peptide conjugate.

-

Solvent Removal: Lyophilize the collected fractions to obtain the purified, labeled peptide as a powder.

Characterization and Validation

-

Mass Spectrometry (MS): Confirm the identity and purity of the final product. Electrospray ionization (ESI) or MALDI-TOF mass spectrometry should show a mass increase corresponding to the addition of one or more NBD groups (mass of NBD moiety = 163.1 Da).[18][19][20]

-

UV-Vis Spectrophotometry: Confirm labeling by measuring the absorbance spectrum. The NBD-amine adduct has a characteristic absorbance maximum around 464-470 nm.[5][8]

-

Fluorescence Spectroscopy: Measure the excitation and emission spectra. NBD-amine adducts typically have an excitation maximum around 464 nm and an emission maximum around 512-540 nm in aqueous solutions.[5][6][12]

| Parameter | Typical Value / Range | Rationale & Notes |

| pH | 8.0 - 9.5 | Ensures the target amine is deprotonated and nucleophilic. Borate buffer is commonly used.[9][11][12] |

| Temperature | 50 - 70 °C | Increases the reaction rate. Higher temperatures can risk peptide degradation.[8][9][11] |

| Reaction Time | 30 - 120 minutes | Dependent on temperature and peptide reactivity. Monitor reaction progress if necessary.[11] |

| NBD-Cl Molar Ratio | 3- to 10-fold excess | Drives the reaction to completion. Higher excess may be needed for less reactive sites.[9] |

| Solvent | Aqueous buffer with organic co-solvent (e.g., DMSO/ACN) | NBD-Cl is dissolved in an organic solvent, while the reaction is typically performed in an aqueous buffer.[5][9] |

| Excitation (λex) | ~464 nm | Optimal wavelength to excite the NBD-amine conjugate.[5][6] |

| Emission (λem) | ~512 - 540 nm | Peak fluorescence emission of the NBD-amine conjugate in an aqueous environment.[5][6][12] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency | - Incorrect pH (too acidic).- Insufficient NBD-Cl concentration.- Low reaction temperature or time.- NBD-Cl has degraded. | - Verify buffer pH is between 8.0-9.5.- Increase the molar excess of NBD-Cl.- Increase incubation temperature or time.- Always use freshly prepared NBD-Cl solution.[9] |

| Multiple Labeled Products | - Peptide has multiple labeling sites (N-terminus, Lys residues).- Reaction conditions are too harsh, causing side reactions. | - This is expected for peptides with multiple primary amines. If site-specific labeling is required, consider peptide sequence modification or protecting groups.- Reduce reaction temperature or time. |

| High Background Signal | - Hydrolysis of excess NBD-Cl to fluorescent NBD-OH.- Incomplete purification. | - Ensure proper acidification to quench the reaction.[9]- Optimize the HPLC gradient for better separation of the product from contaminants.- Prepare NBD-Cl solutions fresh.[9] |

| Peptide Degradation | - Peptide is unstable at high pH or temperature. | - Perform the reaction at a lower temperature (e.g., room temperature or 37°C) for a longer duration.- Test peptide stability under reaction conditions prior to labeling. |

Conclusion

The NBD-Cl labeling protocol described here is a reliable and effective method for conjugating a fluorescent reporter to peptides in solution. By carefully controlling key parameters such as pH, temperature, and reagent stoichiometry, researchers can achieve high labeling efficiencies. Proper purification by RP-HPLC and validation by mass spectrometry are critical steps to ensure the quality and integrity of the final NBD-peptide conjugate for downstream applications.

References

-

Interchim. (n.d.). FluoProbes®. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Crucial Role of Protein Labeling with NBD-Cl in Biomedical Research. Retrieved from [Link]

-

Al-Majed, A. A., Al-Zehouri, J., & Al-Othman, Z. A. (2019). Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. RSC Advances, 9(43), 24933–24942. Retrieved from [Link]

-

Al-Ghannam, S. M. (2021). Structure-Property Relationships in Benzofurazan Derivatives: A Combined Experimental and DFT/TD-DFT Investigation. ResearchGate. Retrieved from [Link]

-

Ackermann, L., et al. (2023). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. Chemical Science, 14(20), 5485–5491. Retrieved from [Link]

-

Yoon, J., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 49(19), 7032–7064. Retrieved from [Link]

-

Darwish, I. A., & Al-Mohaimeed, A. M. (2017). Application of NBD-Cl for the determination of amines and amino acids using HPLC. Journal of Liquid Chromatography & Related Technologies, 40(15), 786-796. Retrieved from [Link]

-

Zhao, Y., Pirrung, M. C., & Liao, J. (2012). A fluorescent amino acid probe to monitor efficiency of peptide conjugation to glass surfaces for high density microarrays. Molecular BioSystems, 8(3), 879-887. Retrieved from [Link]

-

Vendrell, M., et al. (2021). Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation. PubMed Central (PMC). Retrieved from [Link]

-

Al-Ghannam, S. M. (2018). Effect of concentration of NBD-Cl on the formation of colored product. ResearchGate. Retrieved from [Link]

-

Vendrell, M., et al. (2020). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. PubMed Central (PMC). Retrieved from [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. PubMed Central (PMC). Retrieved from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

-

PhotochemCAD. (n.d.). 4-Chloro-7-nitrobenzofurazan. Retrieved from [Link]

-

Camarero, J. A. (2014). HPLC purification of peptides and miniature proteins. ResearchGate. Retrieved from [Link]

-

Loura, L. M. S., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD) labeled lipids in model membranes is connected not to lipid mobility, but to probe location. ResearchGate. Retrieved from [Link]

-

Gutsmann, T., et al. (2020). Mass Spectrometric Quantification of the Antimicrobial Peptide Pep19-2.5 with Stable Isotope Labeling and Acidic Hydrolysis. MDPI. Retrieved from [Link]

-

Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

-

Purcell, A. W., et al. (2019). Mass spectrometry–based identification of MHC-bound peptides for immunopeptidomics. Nature Protocols, 14(6), 1687–1707. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01868G [pubs.rsc.org]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NBD-Cl [4-Chloro-7-nitrobenzofurazan] *CAS 10199-89-0* | AAT Bioquest [aatbio.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hplc.eu [hplc.eu]

- 15. researchgate.net [researchgate.net]

- 16. peptide.com [peptide.com]

- 17. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 18. mdpi.com [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. researchmgt.monash.edu [researchmgt.monash.edu]

Application Notes and Protocols for HPLC Derivatization of Amino Acids using NBD-Cl

Abstract